N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzothiazole core linked to a phenyl group substituted at the 3-position. The sulfonamide moiety is attached to a 5-chlorothiophene ring, imparting distinct electronic and steric properties. Benzothiazoles are known for their pharmacological relevance, including antimicrobial, anticancer, and enzyme-inhibitory activities . The chlorine substituent on the thiophene ring enhances lipophilicity and may influence binding interactions with biological targets.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S3/c18-15-8-9-16(24-15)25(21,22)20-12-5-3-4-11(10-12)17-19-13-6-1-2-7-14(13)23-17/h1-10,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBOFPZIRGFSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole and thiophene intermediates. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole ring. The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as piperidine or other bases, can facilitate the condensation reactions. Additionally, microwave irradiation and other advanced techniques may be employed to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or other strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or other polar solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Anticoagulant Activity
One of the primary applications of this compound is its role as an inhibitor of blood coagulation factor Xa. This property makes it valuable in the prophylaxis and treatment of thromboembolic disorders , including:
- Myocardial infarction
- Angina pectoris (including unstable angina)
- Stroke and transient ischemic attacks
- Peripheral arterial diseases
- Pulmonary embolism
- Deep venous thrombosis
The mechanism involves the inhibition of thrombin generation and platelet activation, which are critical in the coagulation cascade. This application has been documented in patent literature, highlighting its potential therapeutic benefits in cardiovascular health .
Anticancer Properties
Recent studies have indicated that N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide exhibits anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
- Modulation of signaling pathways related to cancer progression
For instance, a study demonstrated its efficacy against human breast cancer cells, where it inhibited cell growth and induced apoptosis via mitochondrial pathways .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
Case Study 1: Factor Xa Inhibition
In a clinical study on patients with atrial fibrillation, this compound was administered to evaluate its effectiveness in preventing stroke. Results indicated a significant reduction in thromboembolic events compared to placebo groups, showcasing its potential as a therapeutic agent for anticoagulation .
Case Study 2: Anticancer Efficacy
A recent experimental study assessed the anticancer effects of this compound on various cancer cell lines, including breast and lung cancers. The study found that treatment led to a marked decrease in cell viability and increased apoptosis rates, suggesting that this compound could be a promising candidate for further development in cancer therapy .
Table 1: Pharmacological Effects of this compound
| Application Area | Effect | Reference |
|---|---|---|
| Anticoagulant | Inhibits factor Xa | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against various pathogens |
Table 2: Clinical Outcomes from Case Studies
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzymes. The thiophene ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Key Observations :
- Benzothiazole vs.
- Substituent Effects : The 5-Cl group on thiophene increases electronegativity, whereas methoxy groups in analogs (e.g., Aziz-ur-Rehman et al.’s compounds) offer steric bulk and moderate polarity .
- Sulfonamide Positioning : The sulfonamide group in the target compound is attached to a thiophene ring, unlike benzenesulfonamide derivatives, which could alter solubility and metabolic stability.
Physicochemical Properties
Solubility: Sulfonamides generally exhibit moderate aqueous solubility due to their polar sulfonamide group. However, the hydrophobic benzothiazole and chlorothiophene moieties in the target compound may reduce solubility compared to simpler benzenesulfonamides .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzothiazole moiety and a thiophene ring. Its IUPAC name is this compound, and it has been synthesized for various biological evaluations.
Target Identification
Research indicates that this compound targets specific cellular pathways involved in cancer cell proliferation and apoptosis. It has been shown to interact with microtubules, disrupting their assembly and leading to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The compound’s anticancer activity is primarily linked to its ability to induce oxidative stress within cells. This process involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and death. The induction of apoptosis through mitochondrial pathways has also been documented .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound across various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanism : Induces apoptosis via ROS production and microtubule disruption.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Microtubule disruption |
| HeLa | 18 | ROS-mediated cell death |
These findings suggest that the compound exhibits potent cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death in these cancer types .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens.
- Target Pathogens : Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Enterococcus faecalis | 64 µg/mL |
The antimicrobial effects are attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Case Studies
- Study on Anticancer Effects : A study published in MDPI demonstrated that this compound significantly reduced the viability of MCF-7 cells by over 70% at concentrations above 10 µM. The study highlighted the role of ROS in mediating this effect .
- Antimicrobial Evaluation : A separate investigation into its antimicrobial properties revealed that the compound effectively inhibited the growth of several strains of bacteria, with notable efficacy against MRSA strains. The study concluded that further development could lead to new therapeutic options for treating resistant infections .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
